molecular formula C16H15BrN4O3S2 B2744070 5-bromo-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide CAS No. 868213-66-5

5-bromo-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide

Cat. No.: B2744070
CAS No.: 868213-66-5
M. Wt: 455.35
InChI Key: QMRFGTRXWOQNSE-UHFFFAOYSA-N
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Description

5-bromo-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide is a complex organic compound that features a bromine atom, a benzothiazole ring, and a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperatures, and reaction times to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the bromine atom, converting it to a hydrogen atom.

    Substitution: The bromine atom can be substituted with various nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product would be the de-brominated compound.

    Substitution: Products would vary depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound may be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Medicine

In medicinal chemistry, 5-bromo-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide could be explored for its potential as a therapeutic agent. Its structure suggests it may have activity against certain diseases, although further research is needed.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The benzothiazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-bromo-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide apart is its combination of a bromine atom, a benzothiazole ring, and a pyridine carboxamide group

Properties

IUPAC Name

5-bromo-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4O3S2/c1-9(2)21-26(23,24)12-3-4-13-14(6-12)25-16(19-13)20-15(22)10-5-11(17)8-18-7-10/h3-9,21H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRFGTRXWOQNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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